Cyclamic Acid-d11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

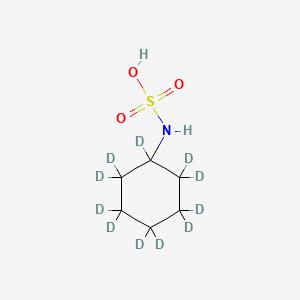

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)/i1D2,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAJEUSONLESMK-KAFHOZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NS(=O)(=O)O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Cyclamic Acid-d11 (CAS number 1215770-73-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

Cyclamic Acid-d11 is a white to off-white solid. While a definitive, publicly available Certificate of Analysis with experimentally determined physical properties such as melting point and isotopic purity is not readily accessible, its fundamental properties can be compiled from various supplier and database sources.

| Property | Value | Source |

| CAS Number | 1215770-73-2 | |

| Unlabeled CAS Number | 100-88-9 | |

| Molecular Formula | C₆H₂D₁₁NO₃S | |

| Molecular Weight | ~190.31 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Storage | Recommended storage at -20°C for long-term stability. |

Isotopic Purity: While an exact value from a Certificate of Analysis is not available in the searched literature, for its effective use as an internal standard, the isotopic purity is expected to be high, typically ≥98%.

Synthesis

The synthesis of this compound involves the sulfonation of its deuterated precursor, cyclohexyl-d11-amine. The general synthetic pathway can be described as follows:

The preparation of the deuterated precursor, cyclohexyl-d11-amine, can be achieved through the catalytic hydrogenation of aniline using a deuterium source.

Analytical Applications and Experimental Protocols

This compound is predominantly used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of cyclamate.

Sample Preparation

A general workflow for the extraction of cyclamate from food and biological matrices is outlined below. The specific steps may vary depending on the sample type.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of cyclamate using this compound as an internal standard, compiled from various published methods.

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid or 0.15% acetic acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is typically used. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Monitored Transitions | |

| Cyclamate (Quantifier) | m/z 178 → 79.7 |

| Cyclamate (Qualifier) | m/z 178 → 97 |

| This compound | m/z 189 → 80 or m/z 189 → 108 |

| Collision Energy | Optimized for the specific instrument. |

Note: The exact m/z transitions for this compound may vary slightly depending on the instrument and the specific fragmentation pathway being monitored. It is crucial to optimize these parameters in the laboratory.

Mass Spectrometry and NMR Data

Mass Spectrometry Fragmentation

In negative ion mode ESI-MS/MS, the fragmentation of the [M-H]⁻ ion of cyclamic acid (m/z 178) typically involves the cleavage of the sulfamate group, leading to the characteristic product ion at m/z 79.7 ([SO₃]⁻). For this compound, the [M-H]⁻ ion is observed at m/z 189. The fragmentation is expected to follow a similar pathway, with the primary product ion being [SO₃]⁻ at m/z 80. Another potential fragment could arise from the deuterated cyclohexyl moiety.

NMR Spectroscopy

Metabolism of Cyclamate

Understanding the metabolism of the unlabeled compound is crucial for interpreting analytical results, especially in biological matrices. Cyclamate is not significantly metabolized by human enzymes. However, gut microflora can metabolize cyclamate to cyclohexylamine. This conversion is highly variable among individuals. Cyclohexylamine is more toxic than cyclamate, and its formation is a key consideration in the safety assessment of cyclamate.

Conclusion

This compound (CAS 1215770-73-2) is an essential analytical tool for researchers and scientists in the fields of food safety, drug development, and clinical analysis. Its use as an internal standard in LC-MS/MS methods allows for the accurate and reliable quantification of cyclamate. This guide has provided a detailed overview of its properties, synthesis, analytical applications, and the metabolic context of its non-labeled form. The provided experimental protocols and data serve as a valuable resource for the implementation of analytical methods involving this compound.

References

"physical and chemical properties of Cyclamic Acid-d11"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Cyclamic Acid-d11. It includes a summary of its quantitative data, detailed experimental protocols for its analytical application, and a visualization of its primary metabolic pathway. This document is intended to serve as a critical resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound, the deuterated analog of Cyclamic Acid, is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the quantification of cyclamate.[1] Its physical and chemical properties are crucial for its application in these sensitive analytical techniques.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. Due to the limited availability of experimentally determined data for the deuterated form, some values are based on the non-deuterated compound or are computed estimates.

| Property | Value | Source |

| Molecular Formula | C₆H₂D₁₁NO₃S | [2][] |

| Molecular Weight | 190.31 g/mol | [2][4] |

| Exact Mass | 190.13065866 Da | |

| Melting Point | 167-170 °C | |

| Boiling Point | Data not available | |

| Solubility | Soluble in DMSO, Methanol | |

| Physical State | White Solid | |

| IUPAC Name | (1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamic acid | |

| CAS Number | 1215770-73-2 |

Experimental Protocols

This compound is instrumental as an internal standard for the accurate quantification of cyclamate in various matrices, including foodstuffs and biological samples. The following is a representative experimental protocol for the analysis of cyclamate using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and this compound.

Determination of Cyclamate in Food Samples by LC-MS/MS

This protocol outlines a method for the extraction and quantification of cyclamate from a solid food matrix.

1. Sample Preparation:

-

Homogenization: Weigh 1 gram of the homogenized food sample into a 50 mL polypropylene centrifuge tube.

-

Extraction: Add 10 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile and water).

-

Internal Standard Spiking: Add a known concentration of this compound solution to the sample.

-

Vortexing and Centrifugation: Vortex the tube for 1 minute to ensure thorough mixing. Centrifuge the sample at 10,000 rpm for 10 minutes to separate the solid and liquid phases.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

Cyclamate: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).

-

This compound: Monitor the transition of the deuterated precursor ion (m/z) to its corresponding product ion (m/z).

-

3. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of cyclamate to the peak area of this compound against the concentration of the cyclamate standards.

-

Determine the concentration of cyclamate in the sample by interpolating its peak area ratio from the calibration curve. The use of the deuterated internal standard corrects for matrix effects and variations in instrument response.

Metabolic Pathway

The primary metabolic fate of cyclamate in humans involves biotransformation by the gut microflora. Unabsorbed cyclamate is metabolized to cyclohexylamine, a compound that is then absorbed and further metabolized before excretion.

References

Cyclamic Acid-d11: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyclamic Acid-d11, a deuterated analog of cyclamic acid. It is intended to serve as a comprehensive resource, detailing its chemical properties, analytical applications, and metabolic fate. This document is tailored for professionals in research, scientific analysis, and drug development who require precise and reliable data for their work.

Core Chemical Data

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods. Its isotopic labeling allows for precise quantification of its non-labeled counterpart, cyclamic acid, in complex matrices.

| Property | Value | Citations |

| Molecular Formula | C₆H₂D₁₁NO₃S | [1][2][3] |

| Molecular Weight | 190.31 g/mol | [1][2] |

| IUPAC Name | (1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamic acid | |

| CAS Number | 1215770-73-2 |

Analytical Applications and Experimental Protocols

This compound is a critical tool for the accurate quantification of cyclamate in various substances, including food products and biological samples. Its use as an internal standard helps to correct for matrix effects and variations in instrument response, ensuring the reliability of analytical results.

Experimental Protocol: Quantification of Cyclamate in Food Matrices using LC-MS/MS

This protocol outlines a general procedure for the determination of cyclamate in food samples utilizing this compound as an internal standard.

1. Sample Preparation:

-

Solid Samples (e.g., candies, jams): A known weight of the homogenized sample is dissolved in a specific volume of a suitable solvent (e.g., water or a buffer solution). The mixture is agitated until the sample is completely dissolved.

-

Liquid Samples (e.g., beverages): The sample is typically diluted with the solvent to bring the expected cyclamate concentration within the linear range of the instrument.

-

Internal Standard Spiking: A precise volume of a this compound working solution is added to the prepared sample extract. This creates a uniform concentration of the internal standard across all samples and calibration standards.

-

Purification (if necessary): Depending on the complexity of the matrix, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

-

Final Dilution and Filtration: The spiked extract is further diluted to the final analysis concentration and filtered through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 or Phenyl-Hexyl column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile with 10 mM ammonium acetate) is typically employed.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is generally used for the detection of cyclamate and its deuterated internal standard.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both cyclamate and this compound to ensure selectivity and sensitivity. For cyclamate, a common transition is m/z 178.1 → 80.

-

3. Data Analysis:

-

The ratio of the peak area of cyclamate to the peak area of this compound is calculated for each sample and standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the cyclamate standards.

-

The concentration of cyclamate in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Metabolic Pathway and Toxicological Considerations

The primary metabolic pathway of cyclamic acid involves its conversion to cyclohexylamine by the gut microbiota. This biotransformation is highly variable among individuals. Cyclohexylamine is more toxic than its parent compound, and toxicological assessments of cyclamate often focus on the effects of this metabolite. Studies have investigated the potential for testicular toxicity and other adverse health effects associated with cyclohexylamine.

Experimental Workflow for a Typical Analytical Study

The following diagram illustrates a standard workflow for a research study involving the quantification of cyclamate using this compound.

References

Isotopic Labeling of Cyclamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclamic acid and its salts, collectively known as cyclamate, are artificial sweeteners that have been utilized in the food and pharmaceutical industries. The isotopic labeling of cyclamic acid, particularly with deuterium (²H or D) and carbon-13 (¹³C), has become an invaluable tool for a variety of scientific applications. Labeled cyclamates serve as critical internal standards for highly sensitive and accurate quantitative analysis by mass spectrometry-based methods.[1][2] Furthermore, isotopic labeling is a fundamental technique in drug development and metabolic research to trace the metabolic fate of compounds and to understand pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the synthesis, characterization, and applications of isotopically labeled cyclamic acid.

Synthesis of Isotopically Labeled Cyclamic Acid

The synthesis of isotopically labeled cyclamic acid involves the preparation of a labeled precursor, typically cyclohexylamine, followed by sulfonation.

Deuterated Cyclamic Acid (Cyclamic Acid-d₁₁)

A common route for the synthesis of deuterated cyclamic acid involves the deuteration of cyclohexanone, followed by reductive amination to yield deuterated cyclohexylamine, and subsequent sulfonation. A detailed experimental protocol, based on established methodologies, is provided below.

Experimental Protocol: Synthesis of Sodium Cyclamate-d₁₁

This protocol is based on the synthetic route described in Chinese patent CN104016889A.

Step 1: Synthesis of Tetradeuterated Cyclohexanone

-

Reaction Setup: In a reaction vessel, combine cyclohexanone and heavy water (D₂O).

-

H-D Exchange: The mixture is subjected to an H-D exchange reaction to produce tetradeuterated cyclohexanone. The patent suggests this is a key step for achieving high isotopic enrichment.

-

Purification: The resulting tetradeuterated cyclohexanone is purified, likely through distillation, to remove excess heavy water and any unlabeled starting material.

Step 2: Synthesis of Deuterated Cyclohexylamine

-

Reductive Amination: The purified tetradeuterated cyclohexanone undergoes reductive amination. This process involves reacting the deuterated ketone with an ammonia source in the presence of a reducing agent to form the corresponding deuterated cyclohexylamine.

-

Purification: The deuterated cyclohexylamine is purified, for example, by distillation, to achieve high chemical purity.

Step 3: Sulfonation and Alkalization

-

Reaction with Sulfamic Acid: The deuterated cyclohexylamine is reacted with sulfamic acid (H₃NSO₃). This reaction is typically carried out by heating the mixture. The use of a tertiary amine as a catalyst can accelerate the reaction.

-

Formation of Sodium Salt: The resulting deuterated cyclamic acid is then neutralized with a sodium base, such as sodium hydroxide (NaOH), to form the sodium salt (sodium cyclamate-d₁₁).

-

Isolation and Purification: The final product is isolated, for example, by crystallization, and dried to yield the isotopically labeled sodium cyclamate.

¹³C-Labeled Cyclamic Acid

The synthesis of ¹³C-labeled cyclamic acid can be achieved by utilizing a ¹³C-labeled precursor, such as ¹³C₆-aniline or ¹³C₆-cyclohexanone.

Proposed Experimental Protocol: Synthesis of Sodium Cyclamate-¹³C₆

Route A: Starting from ¹³C₆-Aniline

-

Hydrogenation of ¹³C₆-Aniline: Commercially available ¹³C₆-aniline is subjected to catalytic hydrogenation to produce ¹³C₆-cyclohexylamine. This reaction is typically carried out using a nickel or cobalt-based catalyst under hydrogen pressure.

-

Sulfonation and Alkalization: The resulting ¹³C₆-cyclohexylamine is then reacted with sulfamic acid and subsequently neutralized with sodium hydroxide, following a similar procedure as described for the deuterated analogue, to yield sodium cyclamate-¹³C₆.

Route B: Starting from ¹³C₆-Cyclohexanone

-

Reductive Amination of ¹³C₆-Cyclohexanone: Commercially available ¹³C₆-cyclohexanone undergoes reductive amination with an ammonia source and a reducing agent to form ¹³C₆-cyclohexylamine.

-

Sulfonation and Alkalization: The synthesized ¹³C₆-cyclohexylamine is then converted to sodium cyclamate-¹³C₆ as described above.

Quantitative Data

While detailed quantitative data from peer-reviewed publications on the synthesis of isotopically labeled cyclamic acid is limited, the following table provides representative values based on the Chinese patent CN104016889A and typical yields for analogous organic transformations.

| Parameter | Deuterated Cyclamic Acid (d₁₁) | ¹³C-Labeled Cyclamic Acid (¹³C₆) |

| Starting Material | Cyclohexanone | ¹³C₆-Aniline or ¹³C₆-Cyclohexanone |

| Overall Yield (approx.) | 60-70% | 50-65% |

| Isotopic Purity | >99 atom % D | >99 atom % ¹³C |

| Chemical Purity | >98% | >98% |

| Analytical Method | NMR, LC-MS/MS | NMR, LC-MS/MS |

Note: The values in this table are estimates and may vary depending on the specific reaction conditions and purification methods employed.

Characterization

The synthesized isotopically labeled cyclamic acid must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the case of deuterated cyclamic acid, the absence or significant reduction of proton signals corresponding to the deuterated positions confirms successful labeling. For ¹³C-labeled cyclamic acid, ¹H NMR can show ¹³C-¹H coupling.

-

²H NMR: This technique directly observes the deuterium nuclei, providing information about the location and extent of deuteration.[3]

-

¹³C NMR: For ¹³C-labeled compounds, ¹³C NMR provides a direct signal from the labeled carbon atoms, confirming their incorporation into the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the labeled compound, confirming the incorporation of the desired number of isotopes.

-

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the labeled molecule, which can provide further structural confirmation and is essential for developing quantitative analytical methods. The fragmentation of cyclamate typically involves the loss of the sulfamate group.

-

Applications

The primary application of isotopically labeled cyclamic acid is as an internal standard in quantitative analytical methods, particularly for the determination of cyclamate in food and biological matrices.

Use as an Internal Standard in LC-MS/MS Analysis

Isotopically labeled internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise measurements.

The general workflow for using isotopically labeled cyclamic acid as an internal standard is as follows:

-

A known amount of the isotopically labeled cyclamic acid (e.g., cyclamic acid-d₁₁) is added to the sample.

-

The sample is then prepared for analysis (e.g., extraction, cleanup).

-

The prepared sample is analyzed by LC-MS/MS.

-

The analyte (unlabeled cyclamic acid) and the internal standard (labeled cyclamic acid) are separated chromatographically and detected by the mass spectrometer.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

Visualizations

Caption: Synthetic workflow for deuterated cyclamic acid.

Caption: Workflow for quantitative analysis using labeled cyclamic acid.

Conclusion

The isotopic labeling of cyclamic acid provides essential tools for analytical chemistry and metabolic research. While detailed, publicly available quantitative data on the synthesis of these compounds is sparse, established chemical principles and patent literature provide clear pathways for their preparation. The use of deuterated and ¹³C-labeled cyclamic acid as internal standards in LC-MS/MS methods significantly enhances the accuracy and reliability of quantitative analyses, making them indispensable for regulatory monitoring and scientific investigation. Further research documenting the yields and spectroscopic details of these syntheses would be a valuable contribution to the scientific community.

References

The Indispensable Role of Deuterium-Labeled Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. The use of internal standards is a cornerstone of achieving reliable data in techniques like mass spectrometry. Among the various types of internal standards, deuterium-labeled compounds have carved out a significant and enduring role, widely considered the "gold standard" for quantitative bioanalysis.[1][2] This technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for the effective implementation of deuterium-labeled internal standards.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The power of deuterium-labeled standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D).[3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[3]

By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it effectively serves as a perfect mimic for the analyte.[1] Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.

Advantages of Deuterium-Labeled Internal Standards

The use of deuterium-labeled internal standards offers several key advantages over other types of internal standards, such as structural analogs:

-

Mitigation of Matrix Effects: A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction.

-

Correction for Variability: They compensate for variations in sample preparation, such as extraction recovery and pipetting errors, as well as fluctuations in instrument performance.

-

Improved Accuracy and Precision: The use of deuterated standards significantly enhances the accuracy and precision of quantitative bioanalytical methods.

-

Cost-Effectiveness: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).

Quantitative Data Presentation

The true impact of employing deuterium-labeled internal standards is best illustrated through quantitative data. The following tables summarize key performance metrics from various studies, highlighting the improvements in accuracy, precision, and matrix effect compensation.

Table 1: Comparison of Assay Performance With and Without a Deuterated Internal Standard

| Parameter | Without Deuterated Standard | With Deuterated Standard | Reference |

| Accuracy (% Mean Bias) | Can exceed ±50% | Typically within ±15% | |

| Precision (% RSD) | Often > 20% | Generally < 15% | |

| Matrix Effect | Significant and variable | Compensated, leading to normalization | |

| Extraction Recovery | Variable and difficult to track | Variations are accounted for |

This table summarizes data from multiple sources to provide a comparative overview. As the data illustrates, the use of a deuterated internal standard significantly tightens the statistical variance of the analytical method.

Table 2: Comparative Performance of Deuterated vs. Structural Analog Internal Standards for Kahalalide F Analysis

| Internal Standard Type | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |

| Analog IS | 96.8 | 8.6 | |

| Deuterated IS | 100.3 | 7.6 |

This data demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard compared to a structural analog.

Table 3: Isotopic Purity of Commercially Available Deuterium-Labeled Compounds

| Compound | Calculated Isotopic Purity (%) |

| Benzofuranone derivative (BEN-d₂) | 94.7 |

| Tamsulosin-d₄ (TAM-d₄) | 99.5 |

| Oxybutynin-d₅ (OXY-d₅) | 98.8 |

| Eplerenone-d₃ (EPL-d₃) | 99.9 |

| Propafenone-d₇ (PRO-d₇) | 96.5 |

Source: Adapted from a study on the evaluation of isotopic enrichment. High isotopic purity (ideally ≥98%) is crucial to prevent interference from the unlabeled analyte.

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of deuterium-labeled internal standards.

Synthesis of a Deuterium-Labeled Compound: Deuterated 17-methyl-testosterone

This protocol describes the synthesis of 17-methyl-d3-testosterone.

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Deuterated methyl magnesium iodide (CD₃MgI)

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Anhydrous acetone

-

Aluminum isopropoxide

-

5% Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reaction:

-

Prepare the deuterated Grignard reagent (CD₃MgI) from deuterated methyl iodide and magnesium turnings in anhydrous diethyl ether.

-

Dissolve DHEA in anhydrous toluene and add it dropwise to the Grignard reagent at 0°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding a saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 17α-(methyl-d3)-androst-5-ene-3β,17β-diol.

-

-

Oppenauer Oxidation:

-

Dissolve the crude diol in anhydrous toluene and anhydrous acetone.

-

Add aluminum isopropoxide and reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and pour it into a cold solution of 5% hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purify the final product by chromatography to obtain 17-methyl-d3-testosterone.

-

Quantification of a Drug in Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of a small molecule drug in a biological matrix.

Materials:

-

Analyte and deuterium-labeled internal standard (IS)

-

Blank biological matrix (e.g., plasma)

-

Organic solvent for stock solutions (e.g., methanol, acetonitrile)

-

Protein precipitation agent (e.g., cold acetonitrile)

-

Reconstitution solvent (e.g., 50:50 methanol:water)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analyte and the deuterated IS in a suitable organic solvent.

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each sample (calibrator, QC, or unknown) in a microcentrifuge tube, add a fixed amount of the IS working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable reconstitution solvent.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples into the LC-MS/MS system.

-

Separate the analyte and IS chromatographically.

-

Detect and quantify the analyte and IS using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the IS for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the use of deuterium-labeled internal standards.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: Decision tree for internal standard selection in bioanalysis.

Caption: Simplified metabolic pathway of deuterium-labeled glucose.

Critical Considerations and Potential Pitfalls

While deuterium-labeled standards are powerful tools, their effective use requires careful consideration of several factors:

-

Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable, non-exchangeable positions within the molecule to avoid loss during sample preparation or analysis. Labeling on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups should be avoided.

-

Deuterium Isotope Effect: The mass difference between hydrogen and deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard. This "deuterium isotope effect" can potentially lead to differential matrix effects if the two compounds do not co-elute perfectly.

-

Cross-Contribution: It is crucial to ensure that there is no significant signal contribution from the analyte to the mass channel of the deuterated standard, and vice versa. A mass difference of at least 3 amu is generally recommended for small molecules.

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative bioanalysis, enabling the development of highly accurate, precise, and robust methods. Their ability to effectively compensate for matrix effects and other sources of analytical variability provides a level of data integrity that is indispensable in research and drug development. A thorough understanding of their synthesis, proper application, and potential limitations is essential for any researcher, scientist, or drug development professional seeking to generate high-quality, defensible data. By adhering to best practices in method development and validation, the use of deuterium-labeled internal standards will continue to play a critical role in advancing scientific discovery and ensuring the development of safe and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of deuterium labeled 17-methyl-testosterone (Journal Article) | OSTI.GOV [osti.gov]

Navigating the Stability and Storage of Cyclamic Acid-d11: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cyclamic Acid-d11 (N-(Cyclohexyl-d11)sulfamic Acid), a deuterated analog of the artificial sweetener cyclamic acid. This document is intended for researchers, scientists, and professionals in the drug development industry who utilize this compound as an internal standard or for other research applications where its stability is a critical factor.

Core Stability Profile

This compound, as a stable isotope-labeled compound, is expected to exhibit a stability profile similar to its non-deuterated counterpart, cyclamic acid. Generally, cyclamic acid is recognized for its good shelf-life and stability under various conditions. However, specific environmental factors can influence its integrity over time. The primary degradation pathways for cyclamic acid, and by extension this compound, involve hydrolysis and thermal decomposition.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, specific storage conditions are recommended by various suppliers. Adherence to these conditions is crucial to minimize degradation and maintain the compound's suitability for analytical and research purposes.

| Parameter | Recommended Condition | Notes |

| Temperature | 2-8°C (Refrigerator)[1] | A common recommendation for short to medium-term storage. |

| -20°C[2] | Recommended for long-term storage to minimize potential degradation. | |

| Room Temperature | Some suppliers indicate that shipping and short-term storage at ambient temperature is acceptable.[3][4] | |

| Atmosphere | Under Inert Atmosphere[1] | To prevent potential oxidation or reaction with atmospheric components. |

| Light | Protect from Light | General good practice for chemical storage, although cyclamic acid shows low photolytic degradation. |

| Incompatibilities | Strong oxidizing agents, Strong bases | Avoid storage in proximity to these substances to prevent chemical reactions. |

Degradation Pathways and Products

Understanding the potential degradation pathways of this compound is essential for interpreting analytical results and ensuring the accuracy of experiments. The primary degradation products are a result of hydrolysis and thermal stress.

| Degradation Pathway | Trigger | Primary Degradation Product(s) |

| Hydrolysis | Hot water | Cyclohexylamine-d11, Sulfuric Acid |

| Thermal Decomposition | High Temperatures (e.g., >170°C) | Cyclohexylamine-d11, N,N-dicyclohexyl-d22 sulfamide (at 170°C) |

The principal degradation reaction involves the cleavage of the N-S bond, leading to the formation of the corresponding deuterated cyclohexylamine.

Caption: Primary degradation pathway of this compound.

Experimental Protocols: Assessing Stability

General HPLC Method for Purity Assessment:

-

Objective: To determine the purity of a this compound sample and detect the presence of the primary degradant, Cyclohexylamine-d11.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition would need to be optimized.

-

Detection: UV detection at a wavelength where both this compound and Cyclohexylamine-d11 show absorbance.

-

Sample Preparation: A known concentration of the this compound standard is dissolved in a suitable solvent. Stressed samples (e.g., heated or subjected to acidic/basic conditions) should be prepared alongside an unstressed control.

-

Analysis: The retention times of the parent compound and any degradation products are determined. Quantification can be achieved by comparing the peak areas to a standard curve.

Handling and Safety Precautions

Proper handling of this compound is crucial for both personnel safety and maintaining the integrity of the compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Spills: Clean up spills promptly to prevent exposure and contamination.

Logical Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound.

Caption: A typical workflow for a stability study of this compound.

Conclusion

This compound is a robust molecule when stored under appropriate conditions. The primary concerns for its stability are exposure to high temperatures and prolonged contact with hot water, which can lead to hydrolysis and the formation of Cyclohexylamine-d11. By adhering to the recommended storage conditions of refrigeration (2-8°C) or freezing (-20°C) in a well-sealed container, preferably under an inert atmosphere, the integrity of this compound can be maintained for an extended period. Regular purity assessments using techniques like HPLC are recommended to ensure its suitability for its intended application.

References

An In-Depth Technical Guide to the Safety and Handling of Cyclamic Acid-d11

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive safety and handling information for Cyclamic Acid-d11 (CAS: 1215770-73-2), a deuterated analog of Cyclamic acid. The information compiled is intended to support laboratory professionals in the safe use, storage, and disposal of this compound.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of Cyclamic acid, primarily used as an internal standard for quantitative analysis.[1][2] Its physical properties are comparable to its non-deuterated counterpart.

| Property | Data | References |

| Chemical Name | (1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamic acid | [3][4] |

| Synonyms | N-(Cyclohexyl-d11)sulfamic Acid, Cyclamate-d11 (free acid) | [5] |

| CAS Number | 1215770-73-2 | |

| Unlabeled CAS | 100-88-9 | |

| Molecular Formula | C₆H₂D₁₁NO₃S | |

| Molecular Weight | ~190.31 g/mol | |

| Appearance | White to off-white solid crystalline powder | |

| Melting Point | 169 - 170 °C | |

| Solubility | (for unlabeled) Soluble in water (130 g/L) and ethanol; insoluble in oils | |

| Stability | Stable under recommended storage conditions |

Hazard Identification and Toxicology

This compound is classified as an irritant. While specific toxicological studies on the deuterated form are limited, the data for the parent compound, Cyclamic acid, serves as the primary reference for safety considerations.

GHS Hazard Classification

| Hazard Class | Hazard Code | Hazard Statement | References |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |

Toxicological Summary

The primary toxicological concern with cyclamate is not the compound itself, which exhibits low toxicity, but its primary metabolite, cyclohexylamine.

| Effect | Description | References |

| Eye Irritation | Causes serious eye irritation upon contact. | |

| Skin Irritation | Causes skin irritation. May be harmful if absorbed through the skin. | |

| Inhalation | May cause respiratory tract irritation if dust is inhaled. | |

| Ingestion | May be harmful if swallowed. | |

| Carcinogenicity | Not classified as a carcinogen by IARC or ACGIH. | |

| Mutagenicity | No data available for the deuterated compound. | |

| Teratogenicity | No data available for the deuterated compound. Studies on the parent compound have not shown reproducible teratogenic effects. |

Metabolism to Cyclohexylamine

The metabolism of cyclamic acid is a critical factor in its toxicological profile. The conversion is not performed by human enzymes but by the gut microflora through desulfonation. This process is highly variable among individuals.

-

Metabolite: Cyclohexylamine, which has higher toxicity than the parent compound. High doses of cyclohexylamine have been shown to cause testicular atrophy in rats.

-

Variability: Individuals are often categorized as "converters" or "non-converters." Metabolism can range from less than 0.2% to over 60% of the ingested dose.

Caption: Metabolic pathway of this compound in humans.

Regulatory Exposure Limits

Regulatory limits are established for the non-deuterated form and are based on the potential for conversion to cyclohexylamine.

| Agency/Committee | Acceptable Daily Intake (ADI) | References |

| JECFA (WHO/FAO) | 0-11 mg/kg body weight | |

| SCF (European Commission) | 0-7 mg/kg body weight |

Safe Handling and Personal Protection

Proper handling procedures and the use of personal protective equipment (PPE) are mandatory to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to control airborne dust.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.

-

Hand Protection: Handle with appropriate chemical-resistant gloves. Dispose of contaminated gloves after use.

-

Skin and Body Protection: Wear impervious clothing or a lab coat. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.

-

Respiratory Protection: If dust formation is likely and engineering controls are insufficient, use a full-face respirator with appropriate particulate filter cartridges (e.g., Type ABEK (EN 14387) or equivalent).

Caption: Recommended workflow for safely handling this compound.

Storage and Disposal

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.

Disposal

-

Procedure: All waste material must be disposed of in accordance with local, state, and federal regulations. Arrange for disposal without creating dust.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician. | |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation develops. | |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Fire-Fighting Measures

-

Flammability: The product is a combustible solid but is not considered flammable and propagates flame with difficulty.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, nitrogen oxides (NOx), and sulphur oxides (SOx).

Accidental Release Measures

-

Personal Precautions: Use appropriate personal protective equipment (PPE). Avoid dust formation and do not breathe dust.

-

Cleanup: Pick up and arrange disposal without creating dust. Sweep up or vacuum spillage and collect in a suitable, closed container for disposal.

-

Environmental Precautions: Prevent product from entering drains.

Experimental Protocols

The primary application of this compound is as an internal standard in analytical chemistry.

Protocol: Quantitative Analysis of Cyclamate in a Food Matrix using LC-MS/MS

This protocol is adapted from a validated method for determining cyclamate in commercial food products.

-

Objective: To accurately quantify the concentration of cyclamic acid in a food sample (e.g., jam, beverage) using a deuterated internal standard to correct for matrix effects.

-

Materials:

-

This compound (Internal Standard, ISTD)

-

Cyclamic acid analytical standard

-

Methanol (MeOH), HPLC grade

-

Formic acid

-

Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Food sample

-

Volumetric flasks, pipettes, autosampler vials

-

Centrifuge, vortex mixer, orbital shaker

-

-

Methodology:

-

Preparation of Standards:

-

Prepare a 1.0 mg/mL stock solution of Cyclamic acid and this compound in methanol.

-

Create a working ISTD solution of 10 µg/mL by diluting the ISTD stock.

-

Prepare a series of calibration standards (e.g., 0.010–1.00 µg/mL) by serially diluting the cyclamic acid stock solution and adding a fixed amount of the working ISTD solution to each.

-

-

Sample Preparation (Example: Jam):

-

Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of deionized water.

-

Place on an orbital shaker for 30 minutes at 500 rpm until fully dissolved.

-

Transfer 20 µL of the extract and 500 µL of the 10 µg/mL ISTD working solution into a 10 mL volumetric flask.

-

Dilute to the mark with the mobile phase dilution solvent.

-

Filter an aliquot into an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Standard HPLC or UPLC system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: 0.075% Formic acid in water, pH adjusted to 4.5 with NH₄OH.

-

Mobile Phase B: Methanol.

-

Gradient: A suitable gradient program to elute and separate the analyte from matrix components.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions. For example, for cyclamate: 178.1 -> 80.0. The transition for this compound would be shifted accordingly by its mass difference.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/ISTD) against the concentration of the calibration standards.

-

Calculate the concentration of cyclamate in the sample by applying the peak area ratio from the unknown sample to the regression equation of the calibration curve.

-

-

Protocol: Representative In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the potential cytotoxicity of a compound, based on reports that cyclamate can affect osteoblast proliferation.

-

Objective: To determine the effect of this compound on the viability and proliferation of a cultured cell line (e.g., human osteoblast-like cells).

-

Materials:

-

This compound

-

Cultured cells (e.g., Saos-2 or hFOB 1.19)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Methodology:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and serially dilute it in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

-

Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control wells: % Viability = (Absorbance_treated / Absorbance_control) * 100.

-

Plot the % viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell proliferation).

-

-

References

An In-depth Technical Guide to Cyclamate Sweeteners: Background and History

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the background and history of cyclamate sweeteners. It is intended for an audience of researchers, scientists, and drug development professionals who require a deep, data-driven understanding of this controversial artificial sweetener. This document details the discovery of cyclamate, its chemical properties, and its metabolic fate. A significant portion of this paper is dedicated to a thorough review of the key toxicological and carcinogenicity studies that have shaped its regulatory status worldwide. Quantitative data from these studies are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal studies are provided. Furthermore, this guide includes mandatory visualizations, using the DOT language to illustrate metabolic pathways and experimental workflows, to facilitate a clearer understanding of the complex scientific and regulatory history of cyclamate.

Introduction

Cyclamate, a non-caloric artificial sweetener, was discovered serendipitously in 1937 at the University of Illinois by graduate student Michael Sveda.[1][2] While working on the synthesis of an antipyretic drug, Sveda placed his cigarette on a lab bench and, upon returning it to his mouth, noticed an intensely sweet taste.[1] This accidental discovery led to the development of a sweetener 30–50 times sweeter than sucrose.[1][3] The patent for cyclamate was eventually sold to Abbott Laboratories, which conducted the initial studies and submitted a New Drug Application in 1950, intending to use it to mask the bitterness of certain medications. In 1958, the U.S. Food and Drug Administration (FDA) designated cyclamate as Generally Recognized as Safe (GRAS). Its stability under heat made it suitable for cooking and baking, and it was widely used in a 10:1 ratio with saccharin to mask the off-tastes of both sweeteners. However, safety concerns, primarily stemming from a 1969 study linking a cyclamate-saccharin mixture to bladder cancer in rats, led to its ban in the United States and several other countries in 1970. Despite the ban, numerous subsequent studies have failed to reproduce these findings, and cyclamate is currently approved for use in over 130 countries, including the European Union. This guide will delve into the scientific data and historical context surrounding cyclamate.

Chemical and Physical Properties

Cyclamate is the sodium or calcium salt of cyclamic acid (cyclohexanesulfamic acid). It is synthesized by the sulfonation of cyclohexylamine.

| Property | Value |

| Chemical Formula | C₆H₁₂NNaO₃S (Sodium Cyclamate) |

| Molar Mass | 201.22 g/mol (Sodium Cyclamate) |

| Appearance | White, odorless, crystalline powder |

| Sweetness | 30–50 times sweeter than sucrose |

| Solubility | Highly soluble in water |

| Stability | Stable under heating |

Metabolism

The metabolism of cyclamate is a critical factor in its safety assessment. In many individuals, cyclamate is not metabolized and is excreted unchanged. However, certain intestinal bacteria can desulfonate cyclamate to produce cyclohexylamine, a compound that has been the focus of toxicological concern. The ability to convert cyclamate to cyclohexylamine varies significantly among individuals and can be influenced by the continuous intake of cyclamate.

References

The Pharmacokinetics of Deuterium-Substituted Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a valuable tool in drug development to enhance the pharmacokinetic profiles of therapeutic agents. This guide provides a comprehensive technical overview of the core principles governing the pharmacokinetics of deuterated compounds, detailed experimental methodologies for their evaluation, and a comparative analysis of key deuterated drugs versus their non-deuterated counterparts.

The Deuterium Kinetic Isotope Effect: The Core Principle

The fundamental principle underpinning the pharmacokinetic advantages of deuterated drugs is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1][2] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the breaking of C-H bonds as a rate-limiting step.[3][4] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be significantly reduced.[1]

This "deuterium switch" can lead to several desirable pharmacokinetic outcomes:

-

Reduced Systemic Clearance: A slower rate of metabolism leads to a decrease in the overall clearance of the drug from the body.

-

Increased Half-Life: With reduced clearance, the drug remains in the systemic circulation for a longer period, resulting in an extended half-life.

-

Increased Drug Exposure (AUC): The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is often increased.

-

Reduced Peak Plasma Concentrations (Cmax) and Lower Peak-to-Trough Fluctuations: Slower metabolism can lead to lower and more sustained plasma concentrations, potentially reducing peak-concentration-related side effects.

-

Altered Metabolite Profile: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic or inactive metabolites.

Experimental Protocols for Pharmacokinetic Evaluation

A thorough understanding of the pharmacokinetics of deuterated compounds requires a combination of in vitro and in vivo studies.

In Vitro Metabolic Stability Assays

These assays provide an initial assessment of a compound's susceptibility to metabolism.

Objective: To determine the rate at which a deuterated compound and its non-deuterated analog are metabolized by liver enzymes, typically in microsomes or hepatocytes.

Methodology:

-

Preparation of Reagents:

-

Test compounds (deuterated and non-deuterated) are dissolved in a suitable solvent, typically DMSO, to create stock solutions.

-

Liver microsomes (from human or relevant animal species) are thawed and suspended in a phosphate buffer.

-

A nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system is prepared to ensure the continuous activity of CYP450 enzymes.

-

-

Incubation:

-

The test compounds are incubated with the liver microsomes and the NADPH regenerating system at 37°C.

-

Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

-

Sample Analysis:

-

After quenching, the samples are centrifuged to remove precipitated proteins.

-

The supernatant, containing the remaining parent compound, is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The concentration of the parent compound at each time point is determined.

-

The natural logarithm of the percentage of the remaining parent compound is plotted against time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) can also be calculated to provide a measure of the enzyme's metabolic capacity.

-

Workflow for In Vitro Metabolic Stability Assay:

Cytochrome P450 Inhibition Assays

These assays determine if a deuterated compound inhibits the activity of specific CYP450 enzymes.

Objective: To assess the potential for a deuterated compound to cause drug-drug interactions by inhibiting major CYP450 isoforms.

Methodology:

-

Incubation:

-

A specific probe substrate for a particular CYP450 isoform is incubated with human liver microsomes.

-

The deuterated test compound is added at various concentrations.

-

The reaction is initiated by the addition of an NADPH regenerating system.

-

-

Analysis:

-

After a set incubation time, the reaction is stopped.

-

The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

-

-

Data Analysis:

-

The rate of metabolite formation in the presence of the test compound is compared to the rate in its absence (vehicle control).

-

The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

-

Logical Flow of a CYP450 Inhibition Assay:

In Vivo Animal Pharmacokinetic Studies

These studies provide a more comprehensive understanding of a drug's behavior in a living organism.

Objective: To compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog in a suitable animal model (e.g., rats, mice, dogs).

Methodology:

-

Animal Dosing:

-

Animals are divided into groups, with each group receiving either the deuterated or non-deuterated compound.

-

The drug is administered via a specific route (e.g., oral gavage, intravenous injection).

-

-

Blood Sampling:

-

Blood samples are collected from the animals at predetermined time points after dosing.

-

-

Plasma Preparation and Analysis:

-

Blood samples are processed to obtain plasma.

-

The concentration of the drug in the plasma samples is determined by LC-MS/MS.

-

-

Pharmacokinetic Parameter Calculation:

-

Plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

Cmax (maximum plasma concentration)

-

Tmax (time to reach Cmax)

-

AUC (area under the curve)

-

t½ (half-life)

-

CL (clearance)

-

Vd (volume of distribution)

-

-

Workflow for an In Vivo Pharmacokinetic Study:

Case Studies: Approved Deuterated Drugs

Deutetrabenazine

Deutetrabenazine (Austedo®) is a deuterated version of tetrabenazine, used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia. Deuteration of the two methoxy groups of tetrabenazine slows their metabolism, leading to a more favorable pharmacokinetic profile.

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Metabolites in Healthy Volunteers

| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) |

| Total Active Metabolites (α+β-HTBZ) | ||

| Cmax (ng/mL) | 2.6 ± 0.8 | 3.9 ± 1.2 |

| AUCinf (ng·h/mL) | 59.4 ± 19.3 | 53.6 ± 16.5 |

| t½ (h) | 9.4 ± 3.0 | 4.8 ± 1.5 |

| Data are presented as mean ± standard deviation. Data sourced from a study in healthy volunteers. |

Deucravacitinib

Deucravacitinib (Sotyktu™) is a novel, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2) for the treatment of moderate-to-severe plaque psoriasis. Deuteration was incorporated during the drug discovery process to improve its metabolic profile.

Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Volunteers (Single Dose)

| Dose | Cmax (ng/mL) | AUCinf (ng·h/mL) | t½ (h) |

| 6 mg | 22.8 ± 6.2 | 231 ± 55 | 10.1 ± 2.1 |

| 12 mg | 45.9 ± 11.5 | 485 ± 103 | 10.3 ± 1.9 |

| Data are presented as mean ± standard deviation. Data sourced from a study in healthy Chinese subjects. |

Deucravacitinib was found to be rapidly absorbed, with a half-life of 8-15 hours and modest accumulation after multiple doses.

Donafenib

Donafenib is a deuterated derivative of sorafenib, a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma. In vivo pharmacokinetic studies have suggested that plasma and tumor tissue levels of donafenib were higher than those of sorafenib at the same dose levels. Clinical studies have indicated that a lower dose of donafenib may achieve comparable or superior pharmacodynamic effects to a standard dose of sorafenib.

Table 3: Comparative Steady-State Plasma Concentrations

| Compound | Dose | Steady-State Plasma Concentration (AUC) |

| Donafenib | 0.2 g twice a day | 44.0-46.7 h·µg/mL |

| Sorafenib | 0.4 g twice a day | 29.5-36.7 h·µg/mL |

| Data sourced from studies in East Asian patients with solid tumors. |

Signaling Pathway Visualization: Deucravacitinib's Mechanism of Action

Deucravacitinib allosterically inhibits TYK2, a member of the Janus kinase (JAK) family, which plays a crucial role in signaling pathways of cytokines involved in immune-mediated diseases.

Conclusion

The strategic application of deuterium substitution offers a powerful approach to modulate the pharmacokinetic properties of drug candidates. By leveraging the deuterium kinetic isotope effect, researchers can enhance metabolic stability, prolong half-life, and improve the overall exposure of a drug, potentially leading to improved efficacy and safety profiles. The case studies of deutetrabenazine, deucravacitinib, and donafenib highlight the successful translation of this concept from theory to clinical practice. A thorough understanding and application of the detailed experimental protocols outlined in this guide are essential for the successful development of the next generation of deuterated therapeutics.

References

Methodological & Application

Application of Cyclamic Acid-d11 as an Internal Standard in the Quantification of Cyclamate by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of cyclamic acid (cyclamate) in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cyclamic Acid-d11, is crucial for achieving accurate and reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

Introduction

Experimental Protocols

Materials and Reagents

-

Cyclamic Acid standard

-

This compound internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid or acetic acid (for mobile phase modification)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

Standard Solution Preparation

-

Primary Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve cyclamic acid and this compound in water or a suitable solvent to prepare individual primary stock solutions.

-

Intermediate Stock Solutions (e.g., 1 µg/mL): Prepare intermediate stock solutions by diluting the primary stock solutions with water.

-

Working Standard Solutions: A series of working standard solutions are prepared by diluting the intermediate stock solution of cyclamic acid with a suitable solvent (e.g., 0.1% formic acid in water) to create a calibration curve. Each working standard should be spiked with a constant concentration of the this compound internal standard.

Sample Preparation

The sample preparation method should be adapted based on the matrix. The goal is to extract cyclamate efficiently while minimizing interferences.

For Liquid Samples (e.g., Beverages, Juice):

-

Homogenize the sample.

-

An aliquot of the sample is diluted with water.

-

Add a known amount of this compound internal standard solution.

-

Vortex the sample to ensure thorough mixing.

-

Centrifuge the sample to pellet any solid particles.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to LC-MS/MS analysis.

For Solid and Semi-Solid Samples (e.g., Jams, Candies, Dried Fruits):

-

Weigh a representative portion of the homogenized sample into a centrifuge tube.

-

Add a specific volume of extraction solvent (e.g., water or a methanol/water mixture).

-

Add a known amount of this compound internal standard solution.

-

Vortex or sonicate the sample to facilitate the extraction of cyclamate.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the LC-MS/MS system.

For Biological Matrices (e.g., Plasma, Urine):

-

To a small volume of the biological fluid, add a protein precipitation agent (e.g., acetonitrile or methanol).

-

Add a known amount of this compound internal standard solution.

-

Vortex the sample vigorously to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase or a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instruments and applications.

| Parameter | Typical Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.15% Acetic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Gradient | A gradient elution is typically used to separate cyclamate from matrix components. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temp. | 30 - 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | ~3.0 kV |

| Desolvation Temp. | 250 - 500 °C |

| Desolvation Gas | Nitrogen |

Data Presentation

Mass Spectrometric Parameters

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for cyclamic acid and its deuterated internal standard are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Cyclamic Acid | 178.0 | 79.7 / 79.8 | 100-200 |

| This compound | 189.1 | 80.0 / 89.0 | 100-200 |

Method Performance Characteristics

The following table summarizes typical performance data for the analysis of cyclamate using this compound as an internal standard.

| Parameter | Typical Value | Matrix | Reference |

| Linear Range | 0.010–1.00 µg/mL | Food Matrices | |

| 5 - 100 mg/L | Food Products | ||

| 10 - 1000 ng/mL | Watermelon | ||

| LOD | 0.1 ng/mL | Pomegranate Juice | |

| 0.6 ng/mL | Dried Fig | ||

| 2.92 mg/kg | Food Products | ||

| LOQ | 0.3 ng/mL | Pomegranate Juice | |

| 1.6 ng/mL | Dried Fig | ||

| 9.72 mg/kg | Food Products | ||

| Recovery | 72 - 110% | Various Foods | |

| 83.38 - 93.40% | Food Products | ||

| Precision (%RSD) | 3 - 15% | Various Foods |

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the quantification of cyclamate using this compound as an internal standard.

References

Application Note: Quantitative Analysis of Cyclamate in Food Matrices using Cyclamic Acid-d11 Internal Standard by LC-MS/MS

Introduction

Cyclamate is a high-intensity artificial sweetener used in a variety of food and beverage products. Due to regulatory limits on its concentration in consumer goods, accurate and reliable quantification is crucial for food safety and quality control. This application note details a robust and sensitive method for the quantitative analysis of cyclamate in diverse food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cyclamic Acid-d11, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] This method is particularly suitable for researchers, scientists, and professionals in the drug development and food safety sectors who require precise measurement of artificial sweeteners.

Principle

The method employs a simple aqueous extraction of cyclamate from the food matrix, followed by dilution and direct injection into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Quantification is performed using electrospray ionization in negative mode (ESI-) with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both cyclamate and the internal standard, this compound. The stable isotope-labeled internal standard closely mimics the behavior of the analyte, providing superior correction for potential matrix-induced signal suppression or enhancement.[1][2]

Materials and Reagents

-

Cyclamate standard (Sodium or Calcium salt)

-

This compound (Internal Standard)[3]

-

LC-MS grade water

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

Formic acid or Acetic acid

-

0.45 µm nylon membrane filters

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of cyclamate standard in 10 mL of LC-MS grade water.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with water or a suitable solvent to achieve a concentration range of 0.010 µg/mL to 1.00 µg/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a final concentration of 0.5 µg/mL in all samples and standards.

Sample Preparation

The sample preparation protocol is designed to be straightforward, minimizing sample manipulation.

-

Homogenization: Homogenize solid or semi-solid food samples.

-

Extraction: Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a centrifuge tube. Add a known volume of LC-MS grade water.

-